molecular formula C16H23N3O2S B6013398 4-sec-butyl-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide

4-sec-butyl-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide

Cat. No. B6013398
M. Wt: 321.4 g/mol
InChI Key: AGCISDMDTHIQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-sec-butyl-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide (also known as BAY 11-7082) is a chemical compound that has been extensively studied for its potential therapeutic applications. It was initially identified as an inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival. Since then, BAY 11-7082 has been investigated for its effects on various biological processes and has shown promise as a potential treatment for a range of diseases.

Mechanism of Action

BAY 11-7082 exerts its effects by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and oxidative stress. Once activated, NF-κB translocates to the nucleus and activates the transcription of genes involved in inflammation, cell proliferation, and survival. BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitory protein, IκBα.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of NF-κB, leading to the suppression of inflammation and cell proliferation. BAY 11-7082 has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and invasion of cancer cells. Additionally, BAY 11-7082 has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

BAY 11-7082 has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the role of NF-κB in various biological processes. Additionally, BAY 11-7082 has been shown to have low toxicity and is relatively easy to synthesize. However, there are also limitations to the use of BAY 11-7082 in lab experiments. Its effects on NF-κB are not specific, and it may also inhibit the activity of other transcription factors. Additionally, BAY 11-7082 may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on BAY 11-7082. One area of interest is the development of more specific inhibitors of NF-κB that could be used in the treatment of various diseases. Another area of interest is the investigation of the potential therapeutic applications of BAY 11-7082 in combination with other drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of BAY 11-7082 and to identify any potential limitations or adverse effects.

Synthesis Methods

The synthesis of BAY 11-7082 involves several steps, starting with the reaction of 4-tert-butylbenzenesulfonyl chloride with N-methyl-N-(1-methyl-1H-pyrazol-5-yl)methanamine to form an intermediate. This intermediate is then reacted with sodium hydride and methyl iodide to yield the final product, BAY 11-7082. The synthesis of BAY 11-7082 has been described in detail in several research articles.

Scientific Research Applications

BAY 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of NF-κB and other transcription factors, leading to the suppression of inflammation and cell proliferation. BAY 11-7082 has also been investigated for its effects on cancer cells, with promising results in preclinical studies. Additionally, BAY 11-7082 has been shown to have potential applications in the treatment of neurodegenerative diseases, infectious diseases, and autoimmune disorders.

properties

IUPAC Name

4-butan-2-yl-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-5-13(2)14-6-8-16(9-7-14)22(20,21)18(3)12-15-10-11-17-19(15)4/h6-11,13H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCISDMDTHIQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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